molecular formula C8H6ClN3O2S B2462459 2-Chloroquinoxaline-6-sulfonamide CAS No. 2091951-23-2

2-Chloroquinoxaline-6-sulfonamide

Cat. No.: B2462459
CAS No.: 2091951-23-2
M. Wt: 243.67
InChI Key: QDBHRBMCCCRMOK-UHFFFAOYSA-N
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Description

2-Chloroquinoxaline-6-sulfonamide is a synthetic compound belonging to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The sulfonamide group in this compound enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmacology .

Mechanism of Action

Target of Action

2-Chloroquinoxaline-6-sulfonamide primarily targets topoisomerase II alpha and beta . Topoisomerases are essential enzymes that control the overwinding or underwinding of DNA during replication. They play a crucial role in maintaining the structural integrity of the DNA molecule .

Mode of Action

This compound acts as a topoisomerase II poison . It interferes with the action of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavable complex, which in turn causes DNA damage and cell death . The compound’s interaction with its targets results in dose-dependent protein-DNA cross-links .

Biochemical Pathways

The compound’s action on topoisomerase II disrupts the normal functioning of the DNA replication machinery. This disruption affects various biochemical pathways, primarily those involved in cell division and growth . The downstream effects include the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it binds to serum proteins in a dose and species-specific manner . The terminal half-life ranges from 28 to 206 hours, indicating a relatively long duration of action . Total body clearance ranges from 44 to 881 ml/h, with no evidence of saturation . These properties impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It has demonstrated activity against murine and human solid tumors . The compound’s action results in dose-dependent protein-DNA cross-links, leading to DNA damage and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinoxaline-6-sulfonamide typically involves the reaction of 2,3-diphenylquinoxaline with electrophilic compounds to form 2,3-diphenyl quinoxaline-6-sulfonylchloride. This intermediate is then refluxed with primary amines in a basic medium to yield the desired sulfonamide . Transition-metal-free catalysis has also been explored for the synthesis of quinoxaline derivatives, providing an eco-friendly and sustainable approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The chloro group in the quinoxaline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and thiol-substituted quinoxalines .

Scientific Research Applications

2-Chloroquinoxaline-6-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroquinoxaline-6-sulfonamide is unique due to its dual activity as a topoisomerase II inhibitor and a molecular glue degrader. This dual mechanism enhances its potential as an anticancer agent, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBHRBMCCCRMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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